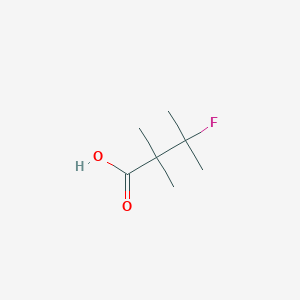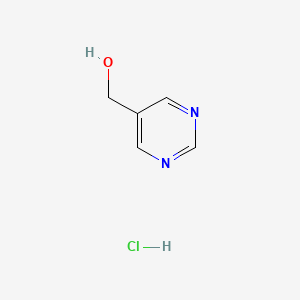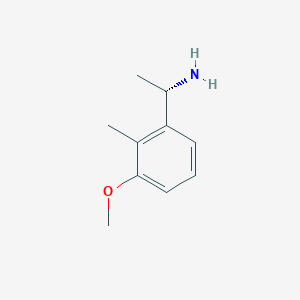
(1S)-1-(3-methoxy-2-methylphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3-methoxy-2-methylphenyl)ethan-1-amine is an organic compound with a complex structure It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with an ethanamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-methoxy-2-methylphenyl)ethan-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the alkylation of 3-methoxy-2-methylphenol with an appropriate alkyl halide, followed by amination to introduce the ethanamine side chain. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring helps in maintaining consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(3-methoxy-2-methylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.
Aplicaciones Científicas De Investigación
(1S)-1-(3-methoxy-2-methylphenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (1S)-1-(3-methoxy-2-methylphenyl)ethan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering cellular signaling pathways, and modulating gene expression. The exact mechanisms are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-1-(3-methoxyphenyl)ethan-1-amine
- (1S)-1-(2-methylphenyl)ethan-1-amine
- (1S)-1-(3-methoxy-2-ethylphenyl)ethan-1-amine
Uniqueness
(1S)-1-(3-methoxy-2-methylphenyl)ethan-1-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
(1S)-1-(3-methoxy-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-7-9(8(2)11)5-4-6-10(7)12-3/h4-6,8H,11H2,1-3H3/t8-/m0/s1 |
Clave InChI |
BITXCMYFSWVVKH-QMMMGPOBSA-N |
SMILES isomérico |
CC1=C(C=CC=C1OC)[C@H](C)N |
SMILES canónico |
CC1=C(C=CC=C1OC)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






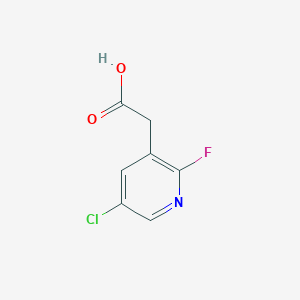
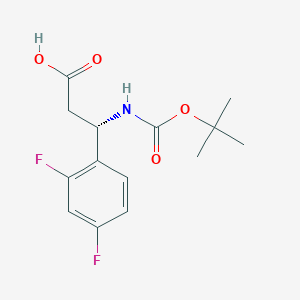
![4-[4-(1h-Imidazol-4-yl)phenyl]morpholine](/img/structure/B13537819.png)
![6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid](/img/structure/B13537820.png)

